molecular formula C10H13N3O2 B1447649 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid CAS No. 1334498-77-9

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No. B1447649
CAS RN: 1334498-77-9
M. Wt: 207.23 g/mol
InChI Key: NLQOBLRMWJXPJK-UHFFFAOYSA-N
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Description

The compound “2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid” is a type of 1,6-naphthyridine . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of related 1,6-naphthyridines involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . This reaction produced monoarylated-1,6-naphthyridines, whereas using 2 equivalents of arylboronic acids resulted in diarylated-1,6-naphthyridines .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carboxylate, has been reported . The empirical formula is C12H17N3O2 and the molecular weight is 235.28 .


Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines are diverse. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids produced monoarylated-1,6-naphthyridines .

Scientific Research Applications

Anticancer Activity

The compound has shown promise in the field of oncology. Derivatives of the naphthyridine scaffold, such as those mentioned in the compound of interest, have been developed as Raf kinase inhibitors with potent and selective antitumor activities . These derivatives can interfere with the signaling pathways that are often dysregulated in cancer cells, offering a targeted approach to cancer therapy.

Antimicrobial Properties

In the realm of infectious diseases, naphthyridine derivatives exhibit a broad spectrum of antimicrobial activities . They have been found to possess antibacterial, antifungal, and antiviral properties . This makes them valuable candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Analgesic and Anti-inflammatory Uses

The compound’s derivatives are known to have analgesic and anti-inflammatory effects . This is particularly useful in the development of new pain management drugs that can act on the biological pathways causing inflammation and pain.

Cardiovascular Applications

Quinoline derivatives, which are structurally related to the compound , have been identified with cardiotonic activities . These activities suggest potential applications in treating various cardiovascular diseases by improving heart muscle function.

Central Nervous System (CNS) Effects

Compounds with the naphthyridine core have been associated with anticonvulsant effects . This opens up possibilities for their use in treating neurological disorders such as epilepsy, where controlling seizures is a primary concern.

Antidiabetic Potential

The structural features of naphthyridine derivatives contribute to their hypoglycemic activities . This indicates potential applications in the management of diabetes by influencing blood sugar levels.

Role in One-Carbon Metabolism

The compound’s derivatives play a role in one-carbon metabolism as cofactors in methyltransferase reactions . They are involved in critical biological processes such as the synthesis of DNA and methionine, which is essential for various methylation reactions in the body.

Material Science and Corrosion Inhibition

In material science, certain naphthyridine derivatives have been studied for their corrosion inhibition efficiency . This application is crucial in protecting metals from corrosion, which has significant industrial implications.

properties

IUPAC Name

2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13-3-2-8-6(5-13)4-7(10(14)15)9(11)12-8/h4H,2-3,5H2,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOBLRMWJXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 2
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 4
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 5
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 6
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

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